Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA
Description
Contextualization as a Chromogenic Peptide Substrate
The utility of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA lies in its identity as a chromogenic peptide substrate. Chromogenic substrates are compounds that are colorless until acted upon by a specific enzyme. The enzyme cleaves a chemical bond in the substrate, releasing a colored molecule, known as a chromophore.
In the case of this compound, the target for protease activity is the amide bond linking the arginine residue to the p-nitroaniline (pNA) group. When a suitable protease cleaves this bond, it liberates pNA. researchgate.net While the original peptide is essentially colorless, the released pNA has a distinct yellow color that absorbs light maximally at a wavelength of 405 nm. nih.gov By using a spectrophotometer to measure the increase in absorbance at this wavelength over time, researchers can precisely quantify the rate of the enzymatic reaction. This principle forms the basis of many enzyme activity assays. researchgate.netnih.gov
The peptide sequence itself—Lys(Z)-Gly-Arg—is designed to be recognized by specific proteases, particularly those that cleave after an arginine residue. This specificity is crucial for studying individual enzymes within complex biological samples. researchgate.net
Historical Development and Evolution of p-Nitroanilide Substrates in Protease Research
The concept of using synthetic substrates to assay protease activity is not new. The first p-nitroanilide-based substrates were described in the 1960s and their use in research laboratories began in earnest in the early 1970s. researchgate.netnih.gov This development was a significant leap forward in enzymology, providing a much-needed alternative to cumbersome methods that relied on measuring the digestion of large, natural protein substrates like casein. nih.govresearchgate.net
Initially, the synthesis of these peptide p-nitroanilides was challenging due to the low chemical reactivity of the p-nitroaniline molecule. nih.gov However, advancements in peptide synthesis chemistry eventually overcame these hurdles, leading to the creation of a wide array of pNA substrates tailored for different proteases. nih.govnationaljewish.org
These chromogenic substrates quickly found application in studying the enzymes of the coagulation, fibrinolytic, and complement systems. nih.gov The ability to generate quantitative data on enzyme activity with a simple spectrophotometric measurement spurred the development of automated assays, which are now commonplace in both clinical diagnostics and research. nih.gov Over the past five decades, the field has continued to evolve from these first-generation colorimetric p-nitroanilides to more sensitive fluorogenic substrates, such as those based on 7-amino-4-methylcoumarin (B1665955) (AMC). researchgate.net
Significance in Enzymatic Mechanism Elucidation and Biochemical Assays
This compound and similar chromogenic substrates are highly significant for several reasons. They are instrumental in the development of biochemical assays for screening potential enzyme inhibitors, which is a key part of drug discovery. researchgate.net They also allow for detailed kinetic analysis of enzymes, providing insights into their mechanism of action. researchgate.net
This particular substrate has been noted as being highly suitable for assays involving the C1 esterase inhibitor (C1-INH), a crucial regulator of the complement and contact systems. researchgate.netnih.gov Functional assays for C1-INH are vital for diagnosing conditions like Hereditary Angioedema (HAE), a rare genetic disorder. nih.gov In these assays, a known amount of C1 esterase is incubated with the patient's plasma. The residual C1 esterase activity is then measured by its ability to cleave a chromogenic substrate like this compound. Low C1-INH function in the plasma results in higher residual C1 esterase activity and, consequently, a faster rate of color development. researchgate.net
Studies comparing different methods for assessing C1-INH function have highlighted the utility of chromogenic assays. They are often favored for their high sensitivity in detecting functional deficiencies. researchgate.net The specificity of this compound is advantageous as it is reported to have minimal interference from other proteases found in plasma, making it superior for determining antikallikrein activity as well. researchgate.net
The table below outlines the principles of the chromogenic assay in comparison to another common method, the enzyme-linked immunosorbent assay (ELISA), for determining C1 inhibitor function.
| Feature | Chromogenic Assay | ELISA (Functional) |
| Principle | Measures the residual activity of a target enzyme (e.g., C1s) after inhibition by C1-INH from a sample. The enzyme cleaves a substrate, releasing a colored product (pNA). researchgate.netnih.gov | Measures the amount of C1-INH from a sample that can bind to a coated, activated enzyme (e.g., C1s). A secondary antibody is then used for detection. |
| Output | Kinetic rate of color formation, inversely proportional to functional C1-INH. researchgate.net | Absorbance value, directly proportional to the amount of functional C1-INH captured. |
| Reported Sensitivity | Generally considered highly sensitive for detecting functional deficiencies. | May show equivocal or normal results in some patients with confirmed deficiency by chromogenic methods. |
| Primary Use | Functional testing of protease inhibitors (e.g., C1-INH) in plasma/serum. nih.gov | Quantification of functional protein concentration. |
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N9O9.ClH/c1-47-30(44)38-23(10-5-6-16-34-29(43)48-19-20-8-3-2-4-9-20)26(41)35-18-25(40)37-24(11-7-17-33-28(31)32)27(42)36-21-12-14-22(15-13-21)39(45)46;/h2-4,8-9,12-15,23-24H,5-7,10-11,16-19H2,1H3,(H,34,43)(H,35,41)(H,36,42)(H,37,40)(H,38,44)(H4,31,32,33);1H/t23-,24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGIOLNXUNVVEP-UKOKCHKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42ClN9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Recognition and Substrate Specificity of Methoxycarbonyl Lys Z Gly Arg Pna
Hydrolysis by Serine Proteases
Serine proteases are a class of enzymes that play crucial roles in various physiological processes, including blood coagulation, fibrinolysis, and inflammation. The hydrolysis of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA by specific serine proteases provides insights into their activity and inhibition.
Investigation of C1 Esterase Inhibitor Activity via this compound Hydrolysis
This compound is considered a highly suitable substrate for the determination of C1 esterase inhibitor (C1-INH) activity. cymitquimica.comglpbio.combachem.com It is reported to be superior to methods that measure antikallikrein activity for this purpose, with no observed interference from other plasma proteases. cymitquimica.comglpbio.combachem.com C1-INH is a crucial regulator of the complement system and the contact system. Its activity can be determined by incubating plasma with a purified C1 esterase preparation. The amount of C1 esterase inhibited is proportional to the C1-INH activity in the plasma. The remaining C1 esterase activity is then measured using a chromogenic substrate like this compound. chromogenicsubstrates.com The release of p-nitroaniline (pNA) from the substrate is measured spectrophotometrically at 405 nm. chromogenicsubstrates.compentapharm.com
In a study investigating hereditary angioedema, C1-INH activity in plasma was determined using the chromogenic substrate C2H5CO-Lys(ε-Cbo)-Gly-Arg-pNA, a derivative of the subject compound. tum.de This highlights the utility of this class of substrates in clinical diagnostics.
Kallikrein Activity Profiling Using this compound
Plasma kallikrein is a serine protease involved in the kinin-kallikrein system, which regulates blood pressure and inflammation. echelon-inc.com Chromogenic substrates are widely used to measure the activity of plasma kallikrein and its inhibitors. chromogenicsubstrates.comnih.govdiapharma.com While H-D-Pro-Phe-Arg-pNA (S-2302) is a commonly used substrate for plasma kallikrein, this compound's utility in assessing C1-INH, a major inhibitor of plasma kallikrein, suggests its relevance in kallikrein activity profiling. chromogenicsubstrates.comdiapharma.comnih.gov The principle involves measuring the rate of pNA release from the substrate, which is proportional to the kallikrein activity. chromogenicsubstrates.com
Fluorogenic substrates, such as Z-Phe-Arg-AMC, are also employed for measuring kallikrein activity. echelon-inc.com The determination of kallikrein inhibitor activity is crucial, as normal plasma contains a significant level of this inhibitory capacity. chromogenicsubstrates.com
Trypsin-like Protease Substrate Specificity with this compound
Trypsin and trypsin-like proteases are characterized by their specificity for cleaving peptide bonds at the C-terminal side of lysine (B10760008) and arginine residues. nih.gov The sequence of this compound, ending in Arg-pNA, makes it a theoretical substrate for these enzymes. The presence of a protected lysine residue, Lys(Z), may influence the binding and cleavage efficiency by different trypsin-like proteases.
The cleavage of the -Lys-Gly- bond is generally rapid by trypsin. nih.gov However, modifications to the lysine side chain can prevent this cleavage. nih.gov A variety of synthetic substrates are available for studying trypsin and trypsin-like enzymes, indicating the importance of the amino acid sequence and protecting groups in determining substrate specificity. peptanova.de
Substrate Utilization by Coagulation Factors IXa and Xa
Coagulation factors IXa (FIXa) and Xa (FXa) are key serine proteases in the blood coagulation cascade. nih.gov While this compound itself is not extensively documented as a direct substrate for FIXa and FXa, similar synthetic peptides are. For instance, Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a known substrate for both FIXa and FXa. medchemexpress.commedchemexpress.eubachem.com
Substrate Specificity within Diverse Protease Families
The specificity of a protease for a particular substrate is determined by the amino acid sequence of the substrate, particularly the residues surrounding the cleavage site.
Comparative Analysis of Cleavage Sites in Relation to this compound Sequence
The this compound sequence contains a potential cleavage site after the Arginine (Arg) residue. This is a common recognition site for many serine proteases.
Trypsin-like proteases: These enzymes typically cleave after basic amino acids like Arginine and Lysine. The Arg-pNA bond in the substrate mimics a natural cleavage site.
Factor Xa: This enzyme often recognizes sequences like Ile-Glu-Gly-Arg or Arg-X-Lys/Arg-Arg. sigmaaldrich.comnih.gov The Gly-Arg sequence in this compound aligns with the P1' and P1 positions preferred by Factor Xa.
Kallikrein: Plasma kallikrein often prefers substrates with a Pro-Phe-Arg sequence, as seen in S-2302. nih.gov However, the Arg-pNA moiety is still the critical element for cleavage.
Furin: This protease, involved in the processing of protein precursors, recognizes the consensus sequence Arg-X-Lys/Arg-Arg. nih.gov
The table below provides a comparative overview of the cleavage site specificities for several proteases relevant to the this compound sequence.
Table of Compound Names
Identification of Preferred Amino Acid Residues at P1, P2, and P3 Subsites
The enzymatic cleavage of a peptide substrate occurs at a specific peptide bond. The amino acid residues on the N-terminal side of this scissile bond are designated P1, P2, P3, and so on, moving away from the cleavage site. The corresponding binding pockets on the enzyme are termed S1, S2, S3, etc. The specificity of a protease is largely determined by the complementarity between the physicochemical properties of the substrate's P-site residues and the enzyme's S-site pockets.
For this compound, the P1 residue is Arginine (Arg), the P2 residue is Glycine (B1666218) (Gly), and the P3 residue is a modified Lysine (Lys(Z)). This sequence is particularly suited for trypsin-like serine proteases, which exhibit a strong preference for a basic amino acid at the P1 position.
P1 Subsite: The S1 pocket of trypsin-like proteases, including C1s (the proteolytic subunit of the C1 complex), is characterized by the presence of a negatively charged aspartic acid residue at its base. This creates a strong electrostatic interaction with the positively charged side chain of Arginine or Lysine at the P1 position of the substrate, anchoring it for efficient catalysis. The Arginine in this compound fulfills this requirement, making it an optimal residue for the S1 subsite of these enzymes.
P2 Subsite: Research on the substrate specificity of the C1s protease has revealed a distinct preference for small, neutral amino acids at the P2 position. researchgate.net Specifically, Glycine and Alanine are the most favored residues for the S2 subsite. researchgate.net The presence of Glycine at the P2 position in this compound aligns perfectly with this preference. The small size of the Glycine side chain (a single hydrogen atom) avoids steric hindrance within the S2 pocket, allowing for optimal positioning of the substrate in the active site.
P3 Subsite: The S3 subsite of C1s has been shown to play a significant role in determining substrate specificity, with a preference for hydrophobic residues such as Leucine or Valine. researchgate.net While the P3 residue in this substrate is Lysine, it is chemically modified with a benzyloxycarbonyl (Z) group, which significantly alters its properties, as discussed in the following section.
The following table summarizes the preferred amino acid residues at the P1, P2, and P3 subsites for the C1s protease, based on research findings.
| Subsite | Preferred Amino Acid Residues | Residue in this compound |
| P1 | Arginine (Arg), Lysine (Lys) | Arginine (Arg) |
| P2 | Glycine (Gly), Alanine (Ala) | Glycine (Gly) |
| P3 | Leucine (Leu), Valine (Val) | Lysine(Z) |
Role of Benzyloxycarbonyl (Z) Protecting Group on Lysine in Enzyme Interactions
The benzyloxycarbonyl (Z) group attached to the epsilon-amino group of the Lysine side chain at the P3 position plays a crucial role in the interaction of this compound with the enzyme's active site. This modification fundamentally alters the character of the Lysine residue in two important ways.
Firstly, the Z-group neutralizes the positive charge of the lysine side chain. This is critical because the introduction of a positive charge at the P3 position could be unfavorable for binding to the S3 subsite of certain proteases.
Enzyme Kinetics and Mechanistic Investigations of Methoxycarbonyl Lys Z Gly Arg Pna Hydrolysis
Determination of Kinetic Parameters (Km, Vmax, kcat) for Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA with Specific Enzymes
The Michaelis-Menten kinetic parameters—Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat)—are fundamental to characterizing the interaction between an enzyme and its substrate. The determination of these parameters for the hydrolysis of this compound provides insights into the efficiency and specificity of the enzyme under investigation.
These parameters are typically determined by measuring the initial rate of pNA release at various concentrations of this compound while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation.
Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of this compound by a Serine Protease
| Parameter | Value | Unit |
| Km | 0.25 | mM |
| Vmax | 120 | µmol/min |
| kcat | 60 | s⁻¹ |
| kcat/Km | 240,000 | M⁻¹s⁻¹ |
Note: The data in this table are illustrative and represent a hypothetical scenario for the interaction of this compound with a specific serine protease under defined experimental conditions.
Enzyme Inhibition Studies Using this compound
The substrate this compound is also instrumental in studying the mechanisms of enzyme inhibitors. By observing the effect of a potential inhibitor on the rate of substrate hydrolysis, researchers can determine the mode of inhibition and quantify the inhibitor's potency.
Competitive and Non-Competitive Inhibition Analysis
Inhibition studies can distinguish between different types of reversible inhibition, most commonly competitive and non-competitive inhibition.
Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the active site of the enzyme, thereby preventing the substrate from binding. In the presence of a competitive inhibitor, the apparent Km of the substrate increases, while the Vmax remains unchanged.
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding. In this case, the Vmax decreases, while the Km remains the same.
These modes of inhibition can be graphically distinguished using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[Substrate]).
Determination of Inhibition Constant (Ki) Values
The inhibition constant (Ki) is a quantitative measure of an inhibitor's potency. It represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. The Ki can be calculated from the changes in Km or Vmax observed at different inhibitor concentrations.
Table 2: Hypothetical Inhibition Constants for Inhibitors of a Serine Protease Using this compound as a Substrate
| Inhibitor | Type of Inhibition | Ki | Unit |
| Inhibitor A | Competitive | 15 | nM |
| Inhibitor B | Non-Competitive | 50 | nM |
Note: The data in this table are illustrative and represent a hypothetical scenario for the inhibition of a serine protease.
Influence of Environmental Factors on Enzyme Kinetics
The catalytic activity of enzymes is highly dependent on environmental conditions such as pH and ionic strength. Understanding these influences is crucial for defining optimal assay conditions and for comprehending the enzyme's function in its physiological context.
Effects of pH on this compound Hydrolysis Rate
The pH of the reaction medium can significantly affect the rate of enzyme-catalyzed hydrolysis of this compound. The ionization state of amino acid residues in the enzyme's active site, as well as the substrate itself, is dependent on pH. For most enzymes, there is an optimal pH at which their activity is maximal. Deviations from this optimum can lead to a rapid decrease in activity due to altered charge distributions that can affect substrate binding and catalysis. For serine proteases, the catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate) is highly sensitive to pH changes.
Temperature Effects on Reaction Velocities
The velocity of enzyme-catalyzed reactions, including the hydrolysis of this compound, is significantly influenced by temperature. Temperature affects the kinetic parameters of the reaction, primarily the Michaelis-Menten constant (K\u2098) and the catalytic rate constant (k\u2093\u2090\u2091). As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and a higher proportion of collisions with sufficient energy to overcome the activation energy barrier, thus increasing the reaction rate.
However, this relationship is not linear. Beyond an optimal temperature, the enzyme's three-dimensional structure begins to denature. This denaturation leads to a loss of the specific conformation of the active site, resulting in a rapid decrease in enzymatic activity and, consequently, a sharp decline in the reaction velocity. For many mammalian enzymes, including urokinase which commonly utilizes substrates like this compound, the optimal temperature is typically around 37°C. nih.govnih.gov
Detailed research into the enzymatic properties of urokinase with a closely related chromogenic substrate, 5-oxo-Pro-Gly-Arg-pNA (also known as S-2444), provides insight into the temperature-dependent kinetics. Studies have determined the kinetic parameters at different temperatures, illustrating the quantitative effect of temperature on the hydrolysis of such substrates.
One study determined the kinetic parameters for the hydrolysis of 5-oxo-Pro-Gly-Arg-NA by urokinase at both 25°C and 37°C. nih.gov The results from this study are summarized in the table below.
| Temperature (°C) | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|
| 25 | 0.12 | 14.0 | 1.17 x 10⁵ |
| 37 | 0.14 | 29.0 | 2.07 x 10⁵ |
These findings are consistent with the general principles of enzyme kinetics, where moderate temperature increases up to an optimum enhance reaction rates. The Arrhenius equation can be used to describe this temperature dependence more formally, relating the rate constant to the activation energy and the temperature. The observed increase in k\u2093\u2090\u2091 with temperature is a direct consequence of a greater proportion of enzyme-substrate complexes achieving the necessary activation energy for conversion to product.
Applications of Methoxycarbonyl Lys Z Gly Arg Pna in Biochemical Assay Development
Design and Optimization of Spectrophotometric Assays for Protease Activity Quantification
The core utility of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA lies in its application for developing simple and efficient spectrophotometric assays. These assays are designed to quantify the catalytic activity of proteases that specifically recognize the Lys-Gly-Arg sequence. The fundamental principle involves an enzyme-catalyzed hydrolysis reaction. The protease cleaves the amide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) group. This cleavage releases the pNA moiety, which is a chromophore. nationaljewish.org
The enzymatic cleavage of the colorless substrate this compound yields two products: the peptide fragment Methoxycarbonyl-Lys(Z)-Gly-Arg and free p-nitroaniline (pNA). The released pNA has a distinct yellow color and exhibits a strong absorbance of light at a specific wavelength. nationaljewish.org This absorbance is maximally detected at or around 405 nm. nationaljewish.org
By continuously monitoring the increase in absorbance at 405 nm using a spectrophotometer, researchers can track the progress of the enzymatic reaction in real-time. The rate of pNA release, and thus the rate of the increase in absorbance, is directly proportional to the activity of the protease in the sample under the given conditions. assaygenie.com This continuous colorimetric method provides a straightforward and convenient way to measure enzyme kinetics. assaygenie.com
Table 1: Spectrophotometric Properties of p-Nitroaniline (pNA)
| Parameter | Value | Description |
| Analyte | p-Nitroaniline (pNA) | The chromogenic product released upon substrate cleavage. |
| Wavelength of Max Absorbance (λmax) | ~405 nm | The specific wavelength at which the released pNA is measured. nationaljewish.org |
| Appearance | Yellow | The color of the product in solution. assaygenie.com |
| Detection Method | Spectrophotometry | Quantification is based on the amount of light absorbed. |
To ensure accuracy and enable the calculation of specific enzyme activity, assays utilizing this compound must be properly standardized and calibrated. This is typically achieved by creating a standard curve using known concentrations of free p-nitroaniline. assaygenie.comsigmaaldrich.com
The protocol for standardization involves the following steps:
Preparation of pNA Standards: A series of dilutions is prepared from a stock solution of pure p-nitroaniline to create standards of known concentrations (e.g., ranging from 0 to 20 nmol/well). assaygenie.com
Absorbance Measurement: The absorbance of each standard concentration is measured at 405 nm under the same buffer and volume conditions as the enzymatic assay. sigmaaldrich.com
Generation of Standard Curve: A graph is plotted with the absorbance values on the y-axis versus the corresponding amount (in nmol or µmol) of pNA on the x-axis. This should yield a linear relationship that follows the Beer-Lambert law.
Calculation of Enzyme Activity: The rate of absorbance change (ΔOD/minute) observed in the enzymatic reaction is then converted into the rate of product formation (nmol/minute) by using the slope of the pNA standard curve. researchgate.net This allows for the quantification of enzyme activity in standardized units, such as one unit (U) being defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute. researchgate.net
Utility in High-Throughput Screening (HTS) Platforms for Enzyme Modulators
The simplicity and reliability of the colorimetric assay based on this compound make it highly suitable for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of chemical compounds for their potential to modulate the activity of a target protease. These assays are typically performed in a multi-well plate format (e.g., 96- or 384-well plates), where each well represents a separate experiment. nih.gov
A primary application of this substrate in HTS is the search for novel protease inhibitors, which are of great interest in drug development. gbiosciences.com In such a screening campaign, the enzyme and the this compound substrate are added to all wells of a microtiter plate. A different test compound from a chemical library is then added to each well.
The rate of pNA production is monitored simultaneously in all wells using a plate reader. A compound that inhibits the protease will cause a significant reduction in the rate of color development compared to a control well containing no inhibitor. The degree of inhibition can be quantified, allowing for the identification and prioritization of "hit" compounds for further investigation.
Conversely, the same HTS platform can be used to screen for protease activators. While less common than inhibitor screens, identifying activators is crucial for understanding enzyme regulation and for therapeutic applications where enhanced protease activity is desired.
In a screen for activators, the experimental setup is nearly identical to that for inhibitors. The analysis, however, focuses on identifying compounds that increase the rate of pNA release. A well showing a higher rate of color formation compared to the baseline activity of the enzyme indicates the presence of a potential activating compound. These "hits" can then be subjected to further characterization to confirm their mechanism of action. nih.gov
Role in Enzyme Characterization and Purification Procedures
Beyond screening, this compound is a fundamental reagent for the detailed biochemical characterization of proteases and for monitoring their purification.
For enzyme characterization, the substrate is used to determine key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). patsnap.com This is accomplished by measuring the initial reaction rates at a fixed enzyme concentration while varying the concentration of the this compound substrate. The resulting data of velocity versus substrate concentration can be fit to the Michaelis-Menten equation, often visualized using a Lineweaver-Burk plot (a double reciprocal plot), to calculate Km and Vmax. utah.eduyoutube.com The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. patsnap.com
During protein purification, it is essential to track the location of the target enzyme throughout the process. The chromogenic assay provides a rapid and effective method for this purpose. After each purification step, such as column chromatography, the collected fractions are assayed for activity using this compound. The fractions exhibiting the highest protease activity are identified, pooled, and carried forward to the next purification stage. gbiosciences.com This ensures that the purification process is efficient and that the final enzyme preparation is of high purity and activity.
Advanced Analytical Techniques for Methoxycarbonyl Lys Z Gly Arg Pna and Its Enzymatic Products
Spectrophotometric and Fluorometric Detection Methods
Enzymatic assays often utilize spectrophotometric and fluorometric methods for their convenience and ability to provide continuous monitoring of reaction progress. nih.gov The cleavage of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA by a protease releases the p-nitroaniline (pNA) group, which is a chromophore. The release of pNA results in a measurable change in absorbance, allowing for the quantification of enzyme activity.
Fluorogenic substrates offer an even more sensitive approach. nih.gov These substrates are designed with a fluorophore and a quencher. rndsystems.com In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore is separated from the quencher, leading to a significant increase in fluorescence. rndsystems.com This method allows for the detection of enzyme activity at very low concentrations, with some assays capable of quantifying proteases at picomolar or even femtomolar levels. colab.ws
Key Principles of Spectrophotometric and Fluorometric Assays:
| Assay Type | Principle | Advantage |
| Spectrophotometric | Measurement of the change in absorbance upon cleavage of the chromogenic pNA group. | Simple, widely available instrumentation. |
| Fluorometric | Detection of increased fluorescence after enzymatic separation of a fluorophore and a quencher. | High sensitivity, suitable for low enzyme concentrations. nih.govcolab.ws |
Chromatographic Separation Techniques
Chromatography is indispensable for the analysis and purification of this compound and its enzymatic products.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the this compound substrate and for monitoring the progress of enzymatic cleavage reactions. nih.govresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the molecules.
By using HPLC, researchers can separate the intact substrate from its cleavage products and any impurities. chromforum.org This allows for the precise quantification of the substrate consumed and the product formed over time, providing detailed kinetic data. nih.gov The choice of the stationary phase, mobile phase composition, and gradient elution are critical parameters that need to be optimized for achieving good separation. youtube.com
Typical HPLC Parameters for Peptide Analysis:
| Parameter | Description | Common Conditions |
| Column | The stationary phase where separation occurs. | C18 or C8 reversed-phase columns are frequently used for peptides. youtube.com |
| Mobile Phase | The solvent that carries the sample through the column. | A mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). nih.gov |
| Detection | The method used to detect the separated components. | UV detection at a specific wavelength (e.g., 214 nm for peptide bonds or a different wavelength for the pNA group). |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5-1.5 mL/min. |
Adsorption chromatography is a technique used for the purification of peptides and other biomolecules. In the context of peptide-p-nitroanilides, this method can be employed to separate the desired peptide from impurities based on the differential adsorption of molecules to the surface of a solid stationary phase. The choice of adsorbent and elution conditions is crucial for achieving high purity. chromatographyonline.com Affinity chromatography, a specific type of adsorption chromatography, utilizes ligands that have a specific affinity for the target molecule, enabling highly selective purification. nih.gov However, challenges such as non-specific binding of peptides and proteins to surfaces can affect recovery and require strategic approaches to minimize these effects. nih.gov
Mass Spectrometry (MS) for Product Identification and Peptide Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of peptides and proteins.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like peptides. creative-proteomics.comyoutube.com In this method, the sample is mixed with a matrix and irradiated with a laser, causing the desorption and ionization of the analyte molecules with minimal fragmentation. youtube.comnih.gov
MALDI-TOF MS is extensively used in proteomics for peptide mass fingerprinting (PMF). nih.govacs.org This involves digesting a protein with a specific enzyme, such as trypsin, and then analyzing the masses of the resulting peptides. creative-proteomics.comacs.org The experimentally determined masses are then compared to a database of theoretical peptide masses to identify the protein. creative-proteomics.com This technique can be used to confirm the identity of the cleavage products of this compound.
Key Features of MALDI-TOF MS for Peptide Analysis:
| Feature | Description |
| High Sensitivity | Capable of detecting small amounts of sample. nih.gov |
| Fast Data Acquisition | Allows for high-throughput analysis. nih.gov |
| Mass Accuracy | Provides accurate mass measurements for peptide identification. creative-proteomics.com |
| Soft Ionization | Minimizes fragmentation of the analyte molecules. creative-proteomics.comyoutube.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. youtube.comnih.gov This hyphenated technique is a cornerstone for the quantitative analysis of peptides in complex biological samples. acs.orgnih.gov
In an LC-MS system, the eluent from the HPLC column is introduced directly into the ion source of the mass spectrometer. This allows for the separation of different peptides in the mixture before they are detected by the MS. For quantitative studies, tandem mass spectrometry (MS/MS) is often employed, where a specific precursor ion is selected and fragmented to produce product ions that are then detected. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantifying specific peptides, even in complex matrices. nih.gov
The development of robust LC-MS methods requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure accuracy, precision, and a wide linear dynamic range. youtube.comyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Peptides and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. In the context of the chromogenic peptide substrate this compound, NMR spectroscopy is invaluable for confirming its chemical structure, identifying its enzymatic cleavage products, and studying its conformational properties in solution. This section will delve into the application of NMR for the structural elucidation of this peptide derivative.
The complexity of the this compound molecule, with its various protecting groups and amino acid residues, gives rise to a detailed NMR spectrum. Analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra allows for the precise assignment of resonances to specific atoms within the molecule.
Detailed Research Findings
The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzyloxycarbonyl (Z) group and the p-nitroaniline group, typically in the range of 7.0-8.5 ppm. The amide protons of the peptide backbone would likely appear as multiplets between 7.5 and 8.5 ppm. The α-protons of the amino acid residues would resonate between 3.5 and 4.5 ppm. The side chains of lysine (B10760008) and arginine would show a series of methylene (B1212753) proton signals in the aliphatic region (1.2-3.5 ppm). The methoxycarbonyl group would present a sharp singlet around 3.6 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the peptide bonds and protecting groups would be found in the downfield region of 170-180 ppm. The aromatic carbons of the Z and pNA groups would appear between 110 and 160 ppm. The α-carbons of the amino acids would resonate around 50-60 ppm, while the aliphatic carbons of the lysine and arginine side chains would be observed in the upfield region of 20-40 ppm. The methoxycarbonyl carbon would have a characteristic shift around 52 ppm.
Upon enzymatic cleavage, typically at the C-terminus of the arginine residue, new N- and C-terminal ends are generated. This would result in significant changes in the NMR spectrum, particularly in the chemical shifts of the protons and carbons adjacent to the cleavage site. For instance, the formation of a free carboxylic acid at the C-terminus of the arginine fragment would alter the chemical shifts of the arginine's α-proton and α-carbon. Similarly, the release of p-nitroaniline would be readily detectable by the appearance of its characteristic free amine signals in the NMR spectrum.
Data Tables
The following tables provide the expected ¹H and ¹³C NMR chemical shifts for the key components of this compound, based on data from similar compounds and individual residues. These tables serve as a predictive guide for the interpretation of the full molecule's spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Moieties of this compound
| Moiety | Proton | Predicted Chemical Shift (ppm) |
| Methoxycarbonyl | -OCH₃ | ~3.6 (s) |
| Lysine (Lys) | α-H | ~4.2 (m) |
| β-H₂ | ~1.8 (m) | |
| γ-H₂ | ~1.4 (m) | |
| δ-H₂ | ~1.5 (m) | |
| ε-H₂ | ~3.1 (m) | |
| Benzyloxycarbonyl (Z) | -CH₂- | ~5.1 (s) |
| Aromatic-H | ~7.3 (m) | |
| Glycine (B1666218) (Gly) | α-H₂ | ~3.9 (s) |
| Arginine (Arg) | α-H | ~4.3 (m) |
| β-H₂ | ~1.9 (m) | |
| γ-H₂ | ~1.6 (m) | |
| δ-H₂ | ~3.2 (t) | |
| Guanidinyl-H | ~7.2-7.8 (br s) | |
| p-Nitroaniline (pNA) | Aromatic-H (ortho to -NO₂) | ~8.1 (d) |
| Aromatic-H (ortho to -NH) | ~7.8 (d) |
s: singlet, d: doublet, t: triplet, m: multiplet, br s: broad singlet. Chemical shifts are approximate and can vary based on solvent and pH.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Moieties of this compound
| Moiety | Carbon | Predicted Chemical Shift (ppm) |
| Methoxycarbonyl | -OCH₃ | ~52 |
| C=O | ~157 | |
| Lysine (Lys) | α-C | ~55 |
| β-C | ~30 | |
| γ-C | ~23 | |
| δ-C | ~29 | |
| ε-C | ~40 | |
| C=O (peptide) | ~172 | |
| Benzyloxycarbonyl (Z) | -CH₂- | ~67 |
| Aromatic-C | ~128-136 | |
| C=O | ~156 | |
| Glycine (Gly) | α-C | ~43 |
| C=O (peptide) | ~170 | |
| Arginine (Arg) | α-C | ~54 |
| β-C | ~28 | |
| γ-C | ~25 | |
| δ-C | ~41 | |
| C=N (guanidinyl) | ~157 | |
| C=O (peptide) | ~172 | |
| p-Nitroaniline (pNA) | C-NH | ~147 |
| C-NO₂ | ~143 | |
| Aromatic-C | ~113-126 |
Chemical shifts are approximate and can vary based on solvent and pH.
Theoretical Frameworks and Structure Activity Relationship Sar Studies
Molecular Modeling and Docking Studies of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA with Enzyme Active Sites
While specific molecular docking studies for this compound are not extensively published, its interaction with the active site of serine proteases like C1 esterase can be inferred from the known structural features of these enzymes and their substrate preferences. The C1s component of the C1 esterase complex, a serine protease, possesses a well-defined active site that dictates its substrate specificity. rcsb.orgembopress.org
The active site of C1s contains a catalytic triad (B1167595) of histidine, aspartate, and serine, which is characteristic of serine proteases. nih.gov The specificity of C1s is largely determined by the S1 subsite, a pocket in the enzyme that accommodates the side chain of the amino acid at the P1 position of the substrate (the residue immediately N-terminal to the cleavage site). For C1s, this pocket is deep and negatively charged, showing a strong preference for large, positively charged residues like arginine. embopress.org Therefore, the arginine residue at the P1 position of this compound is the primary determinant for its recognition by C1s.
Molecular modeling would likely show the guanidinium (B1211019) group of the P1 arginine forming a salt bridge with an aspartate residue at the bottom of the S1 pocket of C1s. The peptide backbone of the substrate would be positioned in the active site cleft, with the scissile bond (the amide bond between Arg and pNA) correctly oriented for nucleophilic attack by the catalytic serine residue. The P2 and P3 residues, glycine (B1666218) and lysine (B10760008) respectively, also contribute to the binding affinity and specificity through interactions with the corresponding S2 and S3 subsites on the enzyme surface. The N-terminal methoxycarbonyl group and the benzyloxycarbonyl (Z) protecting group on the lysine side chain also influence the substrate's conformation and solubility.
A hypothetical docking model of this compound in the C1s active site would highlight these key interactions, providing a structural basis for its function as a specific substrate.
| Substrate Residue/Group | Enzyme Subsite | Predicted Interaction Type | Key Enzyme Residues (Hypothetical) |
|---|---|---|---|
| Arg (P1) | S1 | Ionic Interaction, Hydrogen Bonding | Aspartic Acid |
| Gly (P2) | S2 | Hydrogen Bonding (Backbone) | Main Chain Atoms |
| Lys(Z) (P3) | S3 | Hydrophobic/Van der Waals Interactions | Hydrophobic Residues |
| p-Nitroaniline (pNA) | Leaving Group Pocket | - | - |
| Methoxycarbonyl | N-terminal Binding Region | Hydrophobic/Van der Waals Interactions | - |
Computational Chemistry Approaches to Predict Cleavage Preferences
Computational chemistry provides powerful tools to predict the susceptibility of a peptide substrate to cleavage by a specific protease. These methods can range from sequence-based approaches to more complex quantum mechanics/molecular mechanics (QM/MM) simulations.
For a substrate like this compound, sequence-based prediction tools could be employed. These tools often utilize databases of known cleavage sites to identify patterns and motifs that are recognized by specific proteases. Given the Arg at the P1 position, it would be predicted as a likely substrate for trypsin-like serine proteases, including C1s.
More sophisticated approaches involve building a 3D model of the enzyme-substrate complex and using molecular dynamics (MD) simulations to study the dynamics of the interaction. MD simulations can reveal the conformational changes that occur upon substrate binding and can help to assess the stability of the complex in a catalytically competent orientation.
Furthermore, QM/MM methods can be used to model the enzymatic reaction itself. In this approach, the reactive center (the catalytic triad and the scissile bond) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This allows for the calculation of the reaction energy barrier, providing a quantitative measure of the likelihood of cleavage. While no specific QM/MM studies on this compound are publicly available, such an approach would be invaluable in understanding the precise mechanism of its hydrolysis by C1 esterase.
| Computational Method | Principle | Application to the Substrate | Predicted Outcome |
|---|---|---|---|
| Sequence-Based Prediction (e.g., PeptideCutter) | Matching peptide sequence to known protease cleavage motifs. | Analysis of the Lys-Gly-Arg sequence. | High probability of cleavage after Arginine by trypsin-like proteases. |
| Molecular Docking | Predicting the binding pose and affinity of the substrate in the enzyme's active site. | Docking of the 3D structure of the substrate into the C1s active site model. | Favorable binding energy and correct orientation for catalysis. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the enzyme-substrate complex over time. | Assessing the stability and conformational dynamics of the docked complex. | Stable binding in a productive conformation. |
| QM/MM Simulations | Modeling the chemical reaction of peptide bond cleavage. | Calculating the energy barrier for the hydrolysis of the Arg-pNA bond. | A low energy barrier, indicating efficient catalysis. |
Rational Design Principles for Developing Improved Protease Substrates and Inhibitors based on this compound Structure
The structure of this compound serves as a scaffold for the rational design of new and improved protease substrates and inhibitors. The goal of such design efforts could be to enhance specificity, increase the rate of cleavage (for substrates), or to create a potent and selective inhibitor.
To improve substrate activity, one could systematically modify the P2 and P3 residues. For instance, replacing the Gly at P2 with other small, neutral amino acids could modulate the interaction with the S2 subsite and affect the kinetic parameters (Km and kcat). Similarly, altering the P3 Lys residue or its protecting group could influence binding affinity and specificity.
The development of inhibitors based on this scaffold would involve modifying the scissile bond to make it non-hydrolyzable, or by replacing the pNA leaving group with a "warhead" that can covalently modify the active site serine. For example, replacing the amide bond with a keto-amide or a phosphonate (B1237965) group can lead to potent reversible or irreversible inhibitors.
A key aspect of rational design is the use of structure-activity relationships (SAR). By synthesizing a series of analogs with systematic structural changes and measuring their activity, a quantitative understanding of the contribution of each part of the molecule to its biological function can be obtained. This data, combined with molecular modeling, can guide the design of next-generation substrates and inhibitors with desired properties.
| Modification Target | Design Goal | Example Modification | Expected Outcome |
|---|---|---|---|
| P2 Residue (Glycine) | Enhance binding affinity/kinetics | Replace with Alanine or Proline | Altered Km and/or kcat |
| P3 Residue (Lysine) | Improve specificity | Replace with other basic or hydrophobic residues | Increased selectivity for a specific protease |
| N-terminal protecting group (Methoxycarbonyl) | Modify solubility and cell permeability | Replace with other acyl groups | Improved physicochemical properties |
| Scissile Bond (Arg-pNA) | Create an inhibitor | Replace with a non-hydrolyzable isostere (e.g., keto-amide) | Inhibition of the target protease |
| p-Nitroaniline (pNA) group | Change detection method | Replace with a fluorophore (e.g., AMC) | Fluorogenic substrate with higher sensitivity |
Emerging Research Applications and Future Directions
Development of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA Conjugates for Specific Biological Probes
The inherent specificity of this compound for certain proteases makes it an excellent candidate for the development of targeted biological probes. By conjugating this peptide to reporter molecules such as fluorophores or biotin (B1667282), researchers can create powerful tools for detecting and quantifying protease activity in complex biological samples.
For instance, the p-nitroaniline (pNA) group already present in the molecule is a chromogenic leaving group, meaning its release upon enzymatic cleavage can be monitored spectrophotometrically. pentapharm.com However, to enhance sensitivity and enable different detection modalities, the peptide can be further modified. The development of fluorogenic substrates, where the pNA is replaced by a fluorescent group like 7-amino-4-methylcoumarin (B1665955) (AMC), has been shown to increase assay sensitivity, allowing for the use of lower enzyme and substrate concentrations. nih.gov
Future research in this area will likely focus on:
Multiplexed Detection: Creating a panel of probes with different fluorophores, each specific to a different protease, would allow for the simultaneous monitoring of multiple enzymatic activities in a single experiment.
In Vivo Imaging: Attaching near-infrared (NIR) fluorophores could enable real-time imaging of protease activity in living organisms, providing invaluable insights into disease progression and therapeutic response.
Affinity Probes: Conjugating the peptide to biotin would allow for the capture and identification of proteases from cell lysates or other biological fluids using streptavidin-coated surfaces.
Integration into Multi-Enzyme System Studies
Many biological processes are not the result of a single enzyme's action but rather a cascade of enzymatic reactions. Understanding these complex multi-enzyme systems is a significant challenge in biochemistry. This compound and its analogs can serve as valuable tools in dissecting these intricate pathways.
By using a substrate that is selectively cleaved by a specific protease within a cascade, researchers can monitor the activity of that particular step. For example, in the blood coagulation cascade, several serine proteases with similar specificities are involved. nih.gov A substrate like this compound, which is recognized by enzymes like plasmin, can help in studying the fibrinolytic system. nih.gov
The development of substrate libraries with variations in the peptide sequence allows for the rapid profiling of protease specificity, which is crucial for understanding the roles of different enzymes in a complex mixture. nih.gov This approach can help in identifying the specific proteases involved in a particular biological process and how their activities are regulated.
Potential in Proteomics Workflows for Lysine (B10760008)/Arginine Specificity Analysis
Proteases that cleave after lysine (Lys) and arginine (Arg) residues are common and play critical roles in numerous physiological and pathological processes. nih.gov this compound, with its Arg residue at the P1 position (the amino acid immediately preceding the cleavage site), is an ideal tool for studying the specificity of such proteases. nih.gov
In proteomics, identifying the full range of substrates for a particular protease (its "degradome") is essential for understanding its biological function. Multiplex substrate profiling by mass spectrometry (MSP-MS) is a powerful technique that uses a library of diverse peptide substrates to determine the cleavage preferences of a protease. escholarship.org
The data generated from such studies can be used to:
Design highly selective substrates and inhibitors for specific proteases. nih.gov
Develop diagnostic assays for diseases characterized by aberrant protease activity. researchgate.net
Understand the molecular mechanisms underlying diseases such as cancer, neurodegeneration, and cardiovascular disease. escholarship.org
The distinct chemical properties of lysine and arginine side chains lead to different interactions with other molecules, which can influence protease recognition and cleavage. nih.gov While both are basic amino acids, the guanidinium (B1211019) group of arginine has a unique ability to form extensive hydrogen bond networks, which can enhance its binding to the active site of a protease. nih.gov
Exploration of Novel Peptide-Based Supramolecular Systems Chemistry
The field of supramolecular chemistry involves the study of systems of multiple molecules held together by non-covalent interactions. Peptides are excellent building blocks for creating such systems due to their ability to self-assemble into well-defined nanostructures like fibrils, nanotubes, and hydrogels. acs.org
The specific sequence of this compound, containing both hydrophobic (the Z-protected lysine) and charged (arginine) residues, gives it the potential to participate in self-assembly processes. The study of how peptides containing lysine and arginine interact and assemble can provide insights into the formation of biological condensates and other cellular structures. acs.org
Future research could explore:
The self-assembly of this compound and its analogs under different conditions (e.g., pH, temperature, presence of other molecules).
The use of these self-assembled structures as scaffolds for tissue engineering or as drug delivery vehicles.
The creation of "smart" materials that respond to the presence of a specific protease by disassembling and releasing a cargo.
Advances in Automated Synthesis and Library Generation for this compound Analogs
The ability to rapidly and efficiently synthesize a wide variety of analogs of this compound is crucial for many of the applications described above. Advances in automated solid-phase peptide synthesis (SPPS) have made it possible to generate large libraries of peptides with systematic variations in their sequences. nih.gov
This technology allows researchers to:
Quickly screen for substrates with optimal selectivity and sensitivity for a particular protease. nih.gov
Perform structure-activity relationship (SAR) studies to understand how changes in the peptide sequence affect its interaction with a protease.
Develop novel peptide-based drugs and diagnostic agents.
The use of bifunctional linkers and novel protecting group strategies can further expand the diversity of peptide libraries that can be created. nih.gov The integration of automated synthesis with high-throughput screening methods will undoubtedly accelerate the discovery and development of new research tools and therapeutic agents based on the this compound scaffold.
Q & A
How is Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA utilized in protease activity assays, and what methodological considerations are critical for assay design?
Basic Research Focus
this compound is a chromogenic substrate designed to measure protease activity, particularly for enzymes like thrombin or factor Xa. Upon cleavage by the target protease, the para-nitroaniline (pNA) moiety is released, producing a yellow color detectable at 405 nm spectrophotometrically . Key methodological considerations include:
- Substrate Concentration : Optimize using Michaelis-Menten kinetics (e.g., 0.05–0.5 mM) to avoid substrate inhibition observed in analogous substrates like Gly-Arg-pNA at high concentrations .
- Buffer Composition : Use Tris or HEPES buffers (pH 7.4–9.0) to match enzyme-specific pH optima; avoid divalent cations (e.g., Zn²⁺) that may inhibit activity .
- Enzyme Purity : Ensure enzyme preparations are free of contaminating proteases via pre-treatment with inhibitors (e.g., leupeptin or TLCK) .
What are the optimal pH and temperature conditions for assays using this compound, and how do deviations affect data interpretation?
Basic Research Focus
While direct data on this compound are limited, analogous substrates like Gly-Arg-pNA exhibit peak activity at pH 9.0 and 35–40°C . Deviations can lead to:
- Reduced Hydrolysis Rates : Activity drops below pH 5.5 or above pH 11.5 due to enzyme denaturation .
- Artifacts in Kinetic Data : Temperature fluctuations >5°C from optima may skew and values, necessitating strict thermal control .
- Substrate Stability : Pre-incubate substrate at assay temperature to minimize thermal equilibration artifacts .
How can researchers resolve contradictions in kinetic parameters (KmK_mKm/VmaxV_{max}Vmax) obtained with this compound across studies?
Advanced Research Focus
Discrepancies in / often arise from:
- Enzyme Source Variability : Commercial vs. purified enzymes (e.g., mammalian vs. bacterial) may exhibit divergent catalytic efficiencies. Validate enzyme purity via SDS-PAGE and activity assays .
- Substrate Inhibition : High substrate concentrations (>1 mM) can inhibit hydrolysis, as seen with Gly-Arg-pNA () . Use linear regression for low-concentration data.
- Buffer Interference : Ionic strength or co-solvents (e.g., DMSO) may alter enzyme conformation. Compare results across multiple buffer systems .
What strategies validate the specificity of this compound in complex biological matrices with competing proteases?
Advanced Research Focus
To confirm substrate specificity:
- Inhibitor Panels : Test serine protease inhibitors (e.g., PMSF), metalloprotease inhibitors (e.g., EDTA), and cysteine protease inhibitors (e.g., E-64) to rule off-target hydrolysis .
- Cross-Reactivity Assays : Incubate substrate with related proteases (e.g., factor XIa, plasmin) and quantify residual activity via HPLC or mass spectrometry .
- Mutagenesis Studies : Use catalytically inactive enzyme mutants to confirm hydrolysis dependency on active-site residues .
How can researchers integrate this compound into multi-enzyme cascade studies (e.g., coagulation pathways)?
Advanced Research Focus
For cascade analyses:
- Time-Resolved Kinetics : Use stopped-flow spectrophotometry to monitor real-time pNA release during sequential protease activation .
- Coupling with Fluorogenic Substrates : Pair with MCA (methylcoumarinamide)-based substrates to simultaneously track multiple protease activities .
- Computational Modeling : Input kinetic parameters (, ) into systems biology tools (e.g., COPASI) to predict pathway dynamics .
What are the implications of this compound’s structural modifications (e.g., benzyloxycarbonyl groups) on substrate specificity?
Advanced Research Focus
The Lys(Z) and methoxycarbonyl groups influence:
- Steric Hindrance : Bulky N-terminal modifications restrict access to non-target proteases, enhancing specificity for thrombin-like enzymes .
- Charge Interactions : The benzyloxycarbonyl group may stabilize binding via hydrophobic pockets in factor Xa’s S1 subsite .
- Comparative Studies : Test truncated analogs (e.g., lacking Lys(Z)) to isolate contributions of each modification to and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
